2,3-二氢吡啶-2,6-二羧酸

描述

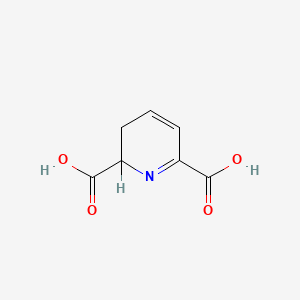

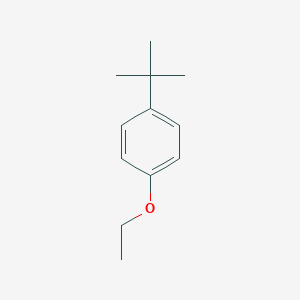

2,3-Dihydropyridine-2,6-dicarboxylic acid, also known as (S)-2,3-dihydrodipicolinate, belongs to the class of alpha amino acids and derivatives . It is a significant class of pharmacologically active molecules present in the natural system and biomimetic reducing agents due to their unprecedented and broad-spectrum biological applications .

Synthesis Analysis

The synthesis of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell . The targeted compounds were established by 1H,13C NMR, IR, and ESI-MS .Molecular Structure Analysis

The molecular structure of 2,3-Dihydropyridine-2,6-dicarboxylic acid involves a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydropyridine-2,6-dicarboxylic acid involve three successive protonation steps . The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydropyridine-2,6-dicarboxylic acid are influenced by its carboxyl functional group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .科学研究应用

合成和表征:

- 尹等 (2013) 描述了通过涉及伯胺、2-丁炔二酸酯和炔丙醇的级联反应,有效构建 1,2-二氢吡啶-5,6-二羧酸酯,重点介绍了一种形成二氢吡啶骨架的方法 (尹、朱、王、吕和王,2013)。

- 鲁辛斯等 (2020) 专注于合成 2,6-二(溴甲基)-3,5-双(烷氧羰基)-4-芳基-1,4-二氢吡啶,这些化合物用作基于 1,4-二氢吡啶环的各种类脂化合物合成的中间体 (鲁辛斯等,2020)。

催化应用:

- 穆等 (2021) 报道了一种用于合成手性 1,2-二氢吡啶的模块化有机催化序列,展示了一种创造结构多样的二氢吡啶的灵活策略,这在药物中很重要 (穆、崔、曾、余和周,2021)。

发光和结构特性:

- 杨等 (2012) 探索了使用吡啶-2,6-二羧酸合成和表征 3D 金属-有机骨架聚合物,展示了这些化合物的发光和结构特性 (杨、宋、张、张、武、步和任,2012)。

生物学应用:

- 肖等 (2011) 合成了含有吡啶-2,6-二羧酸单元的新型配体及其与 Eu(III)、Tb(III) 离子的配合物,探索了它们在生物成像中的应用 (肖、陈、梅、尹、张和曹,2011)。

安全和危害

未来方向

The present synthetic protocol of 2,3-Dihydropyridine-2,6-dicarboxylic acid would open new gates for other researchers to develop new molecules by bioisosteres of these substrates . The equilibrium between fundamental and applied science is shifted towards practical applications of the knowledge discovered earlier .

属性

CAS 编号 |

16052-12-3 |

|---|---|

产品名称 |

2,3-Dihydropyridine-2,6-dicarboxylic acid |

分子式 |

C7H7NO4 |

分子量 |

169.13 g/mol |

IUPAC 名称 |

2,3-dihydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12) |

InChI 键 |

UWOCFOFVIBZJGH-UHFFFAOYSA-N |

SMILES |

C1C=CC(=NC1C(=O)O)C(=O)O |

规范 SMILES |

C1C=CC(=NC1C(=O)O)C(=O)O |

其他 CAS 编号 |

16052-12-3 |

物理描述 |

Solid |

同义词 |

2,3-dihydropyridine-2,6-dicarboxylic acid |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)